molecular formula C18H13Cl3N4OS3 B12161075 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B12161075
M. Wt: 503.9 g/mol
InChI Key: KTSHMQVJUYEVTP-UYOCIXKTSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Chlorophenyl Group: The 2-chlorophenylmethylsulfanyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the condensation of the intermediate with 2,6-dichlorobenzaldehyde to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be evaluated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. It could also be explored for agricultural applications, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups suggests it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide: Similar structure but with a different chlorophenyl group.

    2-[[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C18H13Cl3N4OS3

Molecular Weight

503.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4OS3/c19-13-5-2-1-4-11(13)9-27-17-24-25-18(29-17)28-10-16(26)23-22-8-12-14(20)6-3-7-15(12)21/h1-8H,9-10H2,(H,23,26)/b22-8-

InChI Key

KTSHMQVJUYEVTP-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=C(C=CC=C3Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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